2-Phenylisonicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

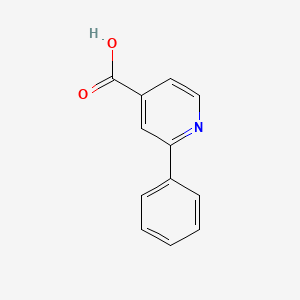

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMKWOVBOKXXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376505 | |

| Record name | 2-Phenylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55240-51-2 | |

| Record name | 2-Phenylisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2-phenylpyridine-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenylpyridine-4-carboxylic Acid

Introduction

2-Phenylpyridine-4-carboxylic acid, also known as 2-phenylisonicotinic acid, is a bifunctional organic compound featuring a pyridine ring substituted with both a phenyl group and a carboxylic acid group. This unique architecture makes it a molecule of significant interest in both pharmaceutical sciences and materials science. Its rigid structure serves as a valuable scaffold in medicinal chemistry for the design of novel enzyme inhibitors, including those targeting the cell cycle and histone deacetylases (HDACs)[1][2][3]. Furthermore, the phenylpyridine core is a cornerstone in the development of cyclometalated complexes, particularly for iridium(III) and platinum(II), which are critical components in the fabrication of highly efficient organic light-emitting diodes (OLEDs)[4][5].

This guide provides a comprehensive overview of the core . It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior. We will move beyond simple data recitation to explore the causality behind its properties, provide validated experimental protocols for their determination, and contextualize their importance for research and development applications.

Molecular and Structural Properties

The fundamental identity of a molecule is rooted in its structure, which dictates all of its chemical and physical behaviors.

-

Synonyms: this compound[4]

The structure consists of a pyridine ring substituted at the 2-position with a phenyl group and at the 4-position with a carboxylic acid. This arrangement creates a conjugated system that influences its electronic and spectroscopic properties.

Caption: Chemical structure of 2-phenylpyridine-4-carboxylic acid.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for 2-phenylpyridine-4-carboxylic acid. It is important to note that some values are predicted based on its structure and comparison to similar compounds, as experimental data for every property is not always available in the literature.

| Property | Value / Description | Source / Rationale |

| Appearance | White to off-white solid/powder. | [4] |

| Melting Point | Predicted: ~220-240 °C | Based on similar compounds like 6-Phenylpyridine-2-carboxylic acid (220-224 °C)[9]. A high melting point is expected due to the rigid aromatic structure and intermolecular hydrogen bonding via the carboxylic acid group. |

| Boiling Point | > 350 °C (Predicted) | High boiling point is expected due to high molecular weight and strong intermolecular forces. Data for the similar 2-phenylpyridine-3-carboxylic acid is predicted around 370-390°C[10]. |

| pKa (Acidic) | Predicted: ~3-4 | For the carboxylic acid (-COOH) group. This is typical for an aromatic carboxylic acid where the aromatic system provides resonance stabilization to the carboxylate anion[10]. |

| pKa (Basic) | Predicted: ~4-5 | For the protonated pyridine nitrogen (N-H⁺). The parent 2-phenylpyridine has a pKa of ~4.4 for its conjugate acid[11]. The electron-withdrawing carboxylic acid group would slightly decrease this value. |

| Solubility | ||

| Water | Low / Insoluble | The hydrophobic nature of the two aromatic rings dominates over the polar carboxylic acid group[10][12]. |

| Aqueous Base (e.g., NaOH) | Soluble | The acidic proton is removed to form a soluble sodium carboxylate salt. |

| Organic Solvents | Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in alcohols (e.g., ethanol). | [9][10][12] |

In-Depth Analysis of Key Properties

Solubility Profile: A Predictor of Application

Solubility is a critical parameter that governs everything from reaction conditions to bioavailability in drug candidates. The dual nature of 2-phenylpyridine-4-carboxylic acid—possessing a large, nonpolar aromatic system and a polar, ionizable carboxylic acid—results in a distinct solubility profile.

-

Aqueous Solubility: The molecule is largely insoluble in neutral water. The energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the two large hydrophobic rings is not sufficiently compensated by the hydration of the single carboxylic acid group.

-

pH-Dependent Solubility: The presence of both an acidic group (-COOH) and a basic site (the pyridine nitrogen) makes its aqueous solubility highly pH-dependent.

-

In Alkaline Conditions (pH > 6): The compound readily dissolves in aqueous bases like NaOH, Na₂CO₃, and even NaHCO₃. This is because the carboxylic acid is deprotonated to form the highly polar and water-soluble carboxylate anion. This property is fundamental for extraction and purification protocols.

-

In Acidic Conditions (pH < 3): The pyridine nitrogen becomes protonated. While this adds a positive charge, the overall molecule will still have limited solubility in strong acid, as the carboxylic acid remains protonated and the compound exists as a less soluble salt.

-

-

Organic Solubility: It is generally soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate both the aromatic rings and the carboxylic acid group. It exhibits moderate solubility in alcohols like ethanol and methanol.

This protocol provides a systematic approach to characterizing the solubility profile, which also confirms the presence of the acidic functional group.

Materials:

-

2-phenylpyridine-4-carboxylic acid

-

Test tubes

-

Deionized water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

Procedure:

-

Water Solubility: Add ~20 mg of the compound to a test tube containing 2 mL of deionized water. Vortex or shake vigorously for 60 seconds. Observe if the solid dissolves. It is expected to be insoluble.[13][14]

-

Aqueous Base Solubility: To a new test tube with ~20 mg of the compound, add 2 mL of 5% NaOH solution. Mix thoroughly. The compound should dissolve, indicating the presence of an acidic group strong enough to be deprotonated by NaOH.[13][15]

-

Confirmation of Acidity: To the clear solution from step 2, add 5% HCl dropwise until the solution is acidic (test with pH paper). A white precipitate of the original carboxylic acid should reappear, confirming that solubility in base was due to salt formation.[13]

-

Strong vs. Weak Acid Test: To a new test tube with ~20 mg of the compound, add 2 mL of 5% NaHCO₃ solution. Mix and observe. The generation of CO₂ bubbles and dissolution indicates a carboxylic acid, which is a strong enough acid to protonate bicarbonate[13][15].

References

- 1. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 4. 2-Phenylpyridine-4-carboxylic Acid | 55240-51-2 | TCI Deutschland GmbH [tcichemicals.com]

- 5. 2-Phenylpyridine - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. 2-PHENYLPYRIDINE-4-CARBOXYLIC ACID | CAS 55240-51-2 [matrix-fine-chemicals.com]

- 8. 2-PHENYLPYRIDINE-4-CARBOXYLIC ACID | CAS 55240-51-2 [matrix-fine-chemicals.com]

- 9. 6-Phenylpyridine-2-carboxylic Acid | Properties, Uses, Safety Data, Supplier Information | Buy Online in China [pipzine-chem.com]

- 10. 2-Phenylpyridine-3-Carboxylic Acid: Properties, Uses, Safety Data & Supplier Info | High-Purity Chemical Manufacturer China [pipzine-chem.com]

- 11. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 12. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 15. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 2-Phenylisonicotinic Acid (CAS 55240-51-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylisonicotinic acid, also known by its IUPAC name 2-phenylpyridine-4-carboxylic acid and identified by CAS number 55240-51-2, is a heterocyclic carboxylic acid with significant potential in medicinal chemistry and materials science.[1][2][3] Its rigid, bifunctional scaffold makes it an attractive starting material for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, and an exploration of its potential applications in drug discovery, drawing insights from structurally related compounds. The narrative is designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental endeavors.

Core Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to off-white powder.[4] Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 55240-51-2 | [1] |

| IUPAC Name | 2-phenylpyridine-4-carboxylic acid | [2] |

| Synonyms | This compound, 4-Carboxy-2-phenylpyridine | [5] |

| Molecular Formula | C₁₂H₉NO₂ | [2] |

| Molecular Weight | 199.21 g/mol | [4] |

| Boiling Point | 478.8 °C at 760 mmHg | [1] |

| Density | 1.241 g/cm³ | [1] |

| SMILES | O=C(O)c1cc(ncc1)-c2ccccc2 | [6] |

| InChI Key | OMMKWOVBOKXXQU-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity: A Technical Perspective

The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely favored in medicinal chemistry for its high tolerance of various functional groups and its typically high yields.

Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki coupling mechanism involves a catalytic cycle with a palladium(0) complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a 2-halopyridine-4-carboxylic acid derivative).

-

Transmetalation: The organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium complex, forming the final product and regenerating the palladium(0) catalyst.

This reaction is chosen for its reliability and the commercial availability of the starting materials. The stability and low toxicity of the boronic acid reagents are additional advantages.[7]

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, providing clear steps from starting materials to a well-characterized final product.

Materials:

-

2-Bromo-4-pyridinecarboxylic acid

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME), degassed

-

Deionized water

-

2-Methoxyethanol (for recrystallization)

-

Hydrochloric acid (HCl) for pH adjustment

-

Nitrogen gas supply

-

Standard reflux apparatus and magnetic stirrer

-

Diatomaceous earth for filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-4-pyridinecarboxylic acid (1.0 eq) in degassed 1,2-dimethoxyethane (DME).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the solution. Stir the mixture under a nitrogen atmosphere for 15 minutes. The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Addition: Add an aqueous solution of potassium carbonate (8.0 eq) followed by phenylboronic acid (1.35 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 95 °C) and maintain for 18 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst.

-

Precipitation: Adjust the pH of the filtrate to 3-4 with hydrochloric acid. This will precipitate the product as a white solid. The carboxylic acid is deprotonated and soluble at basic pH and precipitates upon acidification.

-

Purification: Filter the white precipitate and wash it with water. Recrystallize the crude product from 2-methoxyethanol to obtain the pure 2-phenyl-pyridine-4-carboxylic acid.[8]

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical methods.

-

¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons and the carboxylic acid proton. A typical spectrum would show multiplets for the phenyl and pyridine protons and a broad singlet for the carboxylic acid proton at the downfield region of the spectrum.[8]

-

UPLC-ESI-MS: This will confirm the molecular weight of the product. Expect to see a peak corresponding to [M+H]⁺ at m/z 200.5.[8]

Reactivity of this compound

The reactivity of this compound is dictated by its three main functional components: the carboxylic acid group, the pyridine ring, and the phenyl ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. These transformations are fundamental in medicinal chemistry for creating derivatives with altered solubility, polarity, and biological activity.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The position of substitution is influenced by the existing substituents.

-

Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution. The directing effects of the pyridine ring will influence the position of substitution on the phenyl ring.

Applications in Drug Development and Biological Activity

While specific biological data for this compound (CAS 55240-51-2) is not extensively reported in publicly available literature, the broader class of phenyl-pyridine carboxylic acids and their derivatives has shown significant promise in drug discovery. The insights from these related compounds provide a strong rationale for the exploration of this compound as a scaffold in medicinal chemistry.

Potential as an Anticancer Agent: Cell Cycle Inhibition

Structurally similar compounds, specifically phenyl-pyridine-2-carboxylic acid derivatives, have been identified as potent and selective inhibitors of cancer cell proliferation.[9] The mechanism of action for these compounds involves the arrest of the cell cycle, leading to apoptosis (programmed cell death).[9]

Mechanism of Action: Cell Cycle Arrest The cell cycle is a tightly regulated process that governs cell division. Checkpoints exist to ensure the fidelity of DNA replication and chromosome segregation. Many cancer cells have defective checkpoint mechanisms, making them more susceptible to agents that interfere with the cell cycle. Phenyl-pyridine carboxylic acid derivatives have been shown to cause cell cycle arrest in the G2/M phase, preventing cells from entering mitosis.[9] This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins.

Caption: Potential mechanism of action for this compound derivatives as cell cycle inhibitors.

Histone Deacetylase (HDAC) Inhibition

2-Phenylquinoline-4-carboxylic acid derivatives, which are structurally analogous to this compound, have been identified as selective inhibitors of histone deacetylase 3 (HDAC3).[10][11] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy.

Mechanism of Action: HDAC Inhibition and Chromatin Remodeling HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. HDAC inhibitors block this process, resulting in histone hyperacetylation and a more relaxed chromatin structure (euchromatin), which allows for the transcription of tumor suppressor genes.[12] This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.

References

- 1. Unveiling multifunctional inhibitors: holistic spectral, electronic and molecular characterization, coupled with biological profiling of substituted p ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04217D [pubs.rsc.org]

- 2. Isonicotinic acid(55-22-1) 13C NMR spectrum [chemicalbook.com]

- 3. Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 11. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

2-Phenylisonicotinic acid synthesis discovery and history

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of 2-Phenylisonicotinic Acid

Authored by: Gemini, Senior Application Scientist

This compound, a heterocyclic carboxylic acid, serves as a pivotal structural motif and versatile building block in medicinal chemistry and materials science.[1][2] Its synthesis has evolved significantly from classical, often harsh, methodologies to sophisticated, catalyst-driven strategies that offer high efficiency, selectivity, and functional group tolerance. This guide provides a comprehensive overview of the historical development and modern advancements in the synthesis of this compound. We will dissect the chronological progression of synthetic routes, from early Ullmann-type condensations to the advent of palladium-catalyzed cross-coupling reactions like the Suzuki and Negishi couplings, and culminating in the state-of-the-art direct C-H functionalization approaches. Each methodology is examined through the lens of its underlying mechanism, experimental rationale, and practical application, offering researchers and drug development professionals a detailed roadmap of this important molecule's synthetic landscape.

Introduction: The Significance of the 2-Phenylpyridine-4-Carboxylic Acid Scaffold

This compound (IUPAC name: 2-phenylpyridine-4-carboxylic acid) is an aromatic compound featuring a phenyl group at the 2-position of a pyridine ring, with a carboxylic acid functional group at the 4-position.[2] This unique arrangement of a hydrophobic phenyl ring, a hydrogen-bonding carboxylic acid group, and a metal-coordinating pyridine nitrogen atom makes it a highly valuable scaffold in the development of novel therapeutic agents and functional materials.[1] Its derivatives are explored for a wide range of biological activities, and the parent molecule is a crucial intermediate for constructing more complex molecular architectures.[1][2]

The journey of synthesizing this seemingly simple molecule mirrors the broader evolution of organic chemistry itself. Early methods were often limited by low yields and severe reaction conditions, while modern catalytic systems have revolutionized its accessibility, enabling rapid diversification for structure-activity relationship (SAR) studies in drug discovery.

Early Synthetic Endeavors: The Era of Classical Condensation

The initial forays into the synthesis of phenyl-substituted nicotinic and isonicotinic acids were dominated by classical condensation reactions, most notably the Ullmann condensation.

The Ullmann Condensation

First reported in the early 20th century, the Ullmann reaction involves the copper-promoted coupling of an aryl halide with a nucleophile.[3][4][5] In the context of C-C bond formation, it traditionally required the coupling of two moles of an aryl halide in the presence of stoichiometric amounts of copper at very high temperatures (often exceeding 200 °C).[4][5]

Causality Behind Experimental Choices:

-

Catalyst: Stoichiometric copper powder, often activated in situ by reducing a copper salt, was necessary to drive the reaction. The mechanism involves the formation of an organocopper intermediate.[4]

-

Temperature: Extremely high temperatures were required to overcome the large activation energy barrier for the oxidative addition of the aryl halide to the copper surface.

-

Solvents: High-boiling polar aprotic solvents like nitrobenzene or N-methylpyrrolidone were used to maintain the liquid phase at the required temperatures.[3]

While foundational, these classical methods suffered from significant drawbacks, including harsh conditions, poor functional group tolerance, and the generation of stoichiometric metallic waste, limiting their broad applicability. A related reaction, the Hurtley reaction, provided a route for C-C coupling, but also faced similar limitations.

A modern variant, often termed the Ullmann-type or Goldberg reaction for C-N coupling, utilizes soluble copper catalysts with specific ligands (e.g., phenanthroline), allowing for lower reaction temperatures and catalytic amounts of copper.[3] This principle has been extended to synthesize precursors for this compound. For instance, the coupling of 2-chloronicotinic acid with various anilines to form 2-(arylamino)nicotinic acid derivatives proceeds via a copper-catalyzed nucleophilic aromatic substitution (SNAr) mechanism.[6][7]

The Paradigm Shift: Palladium-Catalyzed Cross-Coupling

The discovery and development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century marked a revolutionary turning point in organic synthesis. These methods provided mild, efficient, and highly versatile pathways for C-C bond formation, making syntheses like that of this compound significantly more accessible.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, or Suzuki coupling, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of its organoboron reagents.[8][9][10] The reaction facilitates the coupling of an organoboron compound (like phenylboronic acid) with a halide (like 2-bromo- or 2-chloroisonicotinic acid).[8][11]

Core Mechanism: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step requires a base to form a more nucleophilic "ate" complex.[8]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki Synthesis of this compound [12]

-

Setup: Under an inert nitrogen atmosphere, dissolve 2-bromo-4-pyridinecarboxylic acid (1.0 eq) in a degassed solvent such as 1,2-dimethoxyethane (DME).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the solution and stir for 15 minutes.

-

Reagent Addition: Add an aqueous solution of potassium carbonate (K₂CO₃) (8.0 eq) followed by phenylboronic acid (1.35 eq).

-

Reaction: Heat the mixture to reflux (approx. 95 °C) for 18 hours. Monitor progress by TLC or LC-MS.

-

Workup: After cooling, filter the reaction mixture. Acidify the filtrate to a pH of 3-4 to precipitate the product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize to obtain pure this compound.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | Standard, commercially available Pd(0) source. |

| Base | K₂CO₃ (aq) | Activates the boronic acid for transmetalation.[8] |

| Solvent | DME / H₂O | A polar aprotic solvent mixture that facilitates dissolution of both organic and inorganic reagents. |

| Temperature | 95 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently without significant decomposition. |

| Yield | ~57%[12] | A representative yield for this specific protocol. |

| Table 1. Representative Conditions for Suzuki Synthesis. |

The Negishi Coupling

The Negishi coupling, developed by Ei-ichi Negishi, is another cornerstone of C-C bond formation, utilizing highly reactive organozinc reagents.[13][14][15] This method is particularly valued for its high functional group tolerance and the ability to couple a wide variety of sp, sp², and sp³ hybridized carbons.[13][16]

Causality Behind Experimental Choices:

-

Organometallic Reagent: Organozinc halides (R-Zn-X) are more reactive than their organoboron counterparts, often leading to faster reactions at lower temperatures. They are typically prepared in situ from an organolithium or Grignard reagent, or directly from an organic halide.

-

Catalyst System: Both palladium and nickel catalysts are effective.[13] For challenging couplings, palladium catalysts with electron-rich, bulky phosphine ligands are often employed to facilitate the oxidative addition step.[14]

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation (from zinc to palladium), and reductive elimination.[16]

Modern Frontiers: Direct C-H Functionalization

The most recent evolution in this field is the move towards direct C-H functionalization (or C-H activation).[17] This strategy is highly atom-economical as it bypasses the need to pre-functionalize one of the coupling partners into a halide or organometallic reagent.[17][18] Instead, a transition metal catalyst directly cleaves a C-H bond and forges a new C-C bond.

However, the C-H functionalization of electron-deficient pyridine rings is challenging.[18] The electronic nature of the ring and the tendency of the pyridyl nitrogen to coordinate strongly to the metal catalyst can hinder the desired reactivity.[18]

Recent breakthroughs have demonstrated that by using a directing group (often an amide derived from the isonicotinic acid), a palladium catalyst can be guided to selectively activate a C-H bond at the adjacent 3-position.[18] While direct arylation at the 4-position is less common, this methodology represents a powerful tool for creating structurally diverse nicotinic and isonicotinic acid derivatives.[18]

Comparative Summary of Synthetic Methodologies

| Method | Starting Materials | Catalyst System | Conditions | Key Advantages | Key Limitations |

| Classical Ullmann | Aryl Halide | Stoichiometric Cu | >200 °C, Harsh | Historically significant | Low yield, poor tolerance, high temp |

| Suzuki Coupling | Aryl Halide, Boronic Acid | Catalytic Pd(0) | 50-100 °C, Base | High tolerance, stable reagents | Boronic acid instability (protodeboronation) |

| Negishi Coupling | Aryl Halide, Organozinc | Catalytic Pd(0) or Ni(0) | 25-80 °C | High reactivity, broad scope | Moisture/air sensitive reagents |

| C-H Activation | Pyridine Derivative, Aryl Halide | Catalytic Pd(0)/Pd(II) | 80-120 °C, Oxidant | Atom economical, fewer steps | Requires directing group, selectivity challenges |

| Table 2. Comparison of Key Synthetic Routes to this compound and its Derivatives. |

Conclusion

The synthesis of this compound provides a compelling case study in the advancement of organic synthetic methodology. From the brute-force conditions of the classical Ullmann condensation to the elegant and highly efficient palladium-catalyzed cross-coupling reactions, the approaches to this molecule have become progressively more sophisticated. The Suzuki and Negishi couplings are now established as the workhorse methods for its reliable and scalable production. Looking forward, the principles of direct C-H functionalization promise to further streamline the synthesis of complex pyridine derivatives, reducing waste and expanding the accessible chemical space for drug discovery and materials science. This continuous innovation underscores the power of catalysis to solve fundamental challenges in molecular construction.

References

- 1. 2-Phenylnicotinic Acid [myskinrecipes.com]

- 2. This compound [synhet.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 6. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 11. benchchem.com [benchchem.com]

- 12. 2-PHENYL-ISONICOTINIC ACID | 55240-51-2 [chemicalbook.com]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. Negishi Coupling [organic-chemistry.org]

- 15. synarchive.com [synarchive.com]

- 16. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 17. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 18. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Phenylisonicotinic Acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Phenylisonicotinic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the "why" behind experimental choices and provides a framework for the structural elucidation of this and similar heterocyclic compounds.

Introduction

This compound, also known as 2-phenylpyridine-4-carboxylic acid, belongs to a class of compounds that are pivotal in the synthesis of various pharmaceutical agents. Its structural framework, featuring a phenyl group attached to a pyridine ring with a carboxylic acid moiety, presents a unique electronic and steric environment. Accurate and unambiguous structural confirmation is paramount for its application in drug discovery and development. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular properties. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and Mass Spectrometry for the complete structural elucidation of this compound.

Molecular Structure and Key Features

This compound possesses the molecular formula C₁₂H₉NO₂ and a molecular weight of 199.21 g/mol [1]. The molecule consists of a pyridine ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. This arrangement dictates the expected spectroscopic features.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl and pyridine rings, as well as the acidic proton of the carboxylic acid group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | broad singlet | 1H | COOH |

| ~8.7 | doublet | 1H | Pyridine H-6 |

| ~8.0 - 7.8 | multiplet | 3H | Pyridine H-3, Phenyl H-2', H-6' |

| ~7.6 - 7.4 | multiplet | 3H | Phenyl H-3', H-4', H-5' |

| ~7.3 | doublet | 1H | Pyridine H-5 |

Interpretation and Rationale:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded and often appears as a broad singlet at a high chemical shift (downfield) due to hydrogen bonding and the electronegativity of the oxygen atoms. Its broadness is a result of chemical exchange with residual water or other protic species.

-

Pyridine Protons: The protons on the pyridine ring are influenced by the electronegativity of the nitrogen atom and the anisotropic effect of the aromatic ring current. The proton at the 6-position (H-6) is adjacent to the nitrogen and is expected to be the most downfield of the pyridine protons. The protons at the 3 and 5-positions will have distinct chemical shifts and coupling patterns.

-

Phenyl Protons: The protons of the phenyl group will appear in the aromatic region. The ortho-protons (H-2' and H-6') are expected to be the most downfield of the phenyl protons due to their proximity to the pyridine ring. The meta- (H-3' and H-5') and para- (H-4') protons will resonate at slightly higher fields.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~158 | C-2 (Pyridine) |

| ~150 | C-6 (Pyridine) |

| ~148 | C-4 (Pyridine) |

| ~138 | C-1' (Phenyl) |

| ~130 | C-4' (Phenyl) |

| ~129 | C-2', C-6' (Phenyl) |

| ~128 | C-3', C-5' (Phenyl) |

| ~122 | C-3 (Pyridine) |

| ~120 | C-5 (Pyridine) |

Interpretation and Rationale:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and appears at a very low field.

-

Pyridine Carbons: The carbon atoms of the pyridine ring have characteristic chemical shifts. The carbon attached to the nitrogen (C-2) and the carbon at the 6-position are the most downfield. The carbon bearing the carboxylic acid group (C-4) is also significantly deshielded.

-

Phenyl Carbons: The carbon atoms of the phenyl ring will have chemical shifts in the aromatic region. The ipso-carbon (C-1') attached to the pyridine ring will be deshielded. The other phenyl carbons will have chemical shifts typical for a monosubstituted benzene ring.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected range of chemical shifts.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

-

Determine the chemical shifts of the ¹³C NMR signals.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of key functional groups.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 3100-3000 | C-H stretch | Aromatic |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| 900-675 | C-H bend | Aromatic (out-of-plane) |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching vibration that often overlaps with the C-H stretching region. This broadness is due to strong hydrogen bonding in the solid state or in concentrated solutions.

-

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings are expected to appear just above 3000 cm⁻¹.

-

C=O Stretch: A strong absorption band around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically give rise to two or more bands in the 1600-1475 cm⁻¹ region.

-

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid will appear in the fingerprint region (below 1500 cm⁻¹).

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Interpretation |

| 199 | [M]⁺˙ (Molecular Ion) |

| 182 | [M - OH]⁺ |

| 154 | [M - COOH]⁺ |

| 127 | [C₉H₇N]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation and Rationale:

-

Molecular Ion Peak: The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. For this compound, this is expected at an m/z of 199, confirming its molecular weight[1].

-

Fragmentation Pattern: Under electron ionization, the molecular ion can fragment in predictable ways.

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 182.

-

Loss of the entire carboxylic acid group (-COOH) would lead to a fragment at m/z 154.

-

Further fragmentation of the 2-phenylpyridine core can lead to other characteristic ions.

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids, or coupled to a gas or liquid chromatograph).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight.

-

Analyze the fragmentation pattern to gain structural information.

-

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers unique and complementary information. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides valuable fragmentation data. By integrating the data from these three techniques, researchers can confidently confirm the structure and purity of this compound, a critical step in its application in scientific research and drug development.

References

solubility and stability of 2-Phenylisonicotinic acid

An In-depth Technical Guide to the Solubility and Stability of 2-Phenylisonicotinic Acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for evaluating the . Moving beyond a simple recitation of facts, this document elucidates the causal reasoning behind experimental design, ensuring that the described protocols are not merely steps to be followed but self-validating systems for generating robust, reliable data.

Introduction: The Pillars of Pre-formulation

In drug development, the intrinsic physicochemical properties of an active pharmaceutical ingredient (API) are the bedrock upon which its entire clinical and commercial viability is built. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability, complicate formulation, and produce misleading results in in-vitro assays.[1][2][3] Similarly, an unstable molecule that degrades under typical storage or physiological conditions presents significant challenges to ensuring consistent dosage, safety, and efficacy.[4][5][6]

This compound, a pyridine carboxylic acid derivative, serves as a pertinent case study for these foundational principles. Its aromatic structure suggests potential solubility challenges, while the carboxylic acid and pyridine moieties present sites for potential chemical instability. This guide provides the strategic and methodological tools to thoroughly characterize these properties.

Physicochemical Profile of this compound

A comprehensive understanding begins with the molecule's fundamental properties. These parameters are not just informational; they are predictive, guiding the selection of analytical techniques and formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [7] |

| Molecular Weight | 199.21 g/mol | [7] |

| CAS Number | 55240-51-2 | [7][8][9] |

| Appearance | Solid | [9] |

| Boiling Point | 478.8°C at 760 mmHg | [7] |

| Density | 1.241 g/cm³ | [7] |

| InChI Key | OMMKWOVBOKXXQU-UHFFFAOYSA-N | [7][9] |

Note: Some properties like melting point and pKa are not consistently reported in readily available public sources and would need to be determined experimentally as part of a full characterization.

Solubility Determination: From High-Throughput Screening to Definitive Measurement

Solubility assessment is not a monolithic task. The choice of assay is dictated by the stage of drug development, balancing the need for throughput with the demand for precision.[1][10] We will explore the two primary modes of solubility measurement: kinetic and thermodynamic.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process for selecting the appropriate solubility assay.

Caption: Decision workflow for selecting solubility assays based on the drug development stage.

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery, where the goal is to quickly rank-order a series of compounds.[10] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[11] This does not represent true equilibrium, but it is an invaluable tool for identifying compounds with potential liabilities early on.

Experimental Protocol: Nephelometric Kinetic Solubility

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Causality: DMSO is used for its ability to solubilize a wide range of organic molecules. The concentration is standardized for high-throughput applications.[11]

-

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[11]

-

Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.

-

Causality: PBS at pH 7.4 mimics physiological conditions. The final DMSO concentration is kept low (<2%) to minimize its effect on solubility while ensuring the compound is initially introduced in a dissolved state.[12]

-

-

Incubation: Mix the plate thoroughly and incubate at room temperature (25°C) for 2 hours.[11][13]

-

Causality: This incubation period allows for precipitation to occur, although it is not long enough to ensure full thermodynamic equilibrium.

-

-

Measurement: Measure the light scattering in each well using a nephelometer.[1][11] The intensity of scattered light is directly proportional to the amount of precipitated, undissolved compound.

-

Data Analysis: The kinetic solubility is reported as the concentration at which significant precipitation is first observed compared to controls.

Thermodynamic (Equilibrium) Solubility Assay

Considered the "gold standard," this method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[3][14] This provides the true solubility value, which is essential for guiding formulation development and predicting in-vivo absorption.[3][10]

Experimental Protocol: Shake-Flask Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, Fasted State Simulated Intestinal Fluid (FaSSIF)).[15]

-

Causality: An excess of solid material is critical to ensure that a saturated solution is formed and that equilibrium can be established between the solid and dissolved states.[14]

-

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[10][13]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

-

Causality: Filtration is a crucial step to ensure that only the dissolved compound is being quantified. Incomplete removal of solid particles is a common source of erroneously high solubility values.

-

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][15]

-

Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.

Stability Assessment: Ensuring Molecular Integrity

Stability testing provides critical information on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4][5] The internationally recognized framework for this is provided by the ICH guidelines.[4][6][18]

Comprehensive Stability Assessment Workflow

Caption: Workflow for a comprehensive stability assessment of an API, from initial stress testing to formal ICH studies.

Forced Degradation (Stress Testing)

The purpose of stress testing is to identify the likely degradation products, understand the degradation pathways, and demonstrate the specificity of the analytical procedures used.[5][6] It involves subjecting the API to conditions more severe than those used for accelerated stability testing.

Experimental Protocol: Forced Degradation Study

-

Objective: To induce approximately 5-20% degradation of the this compound. Degradation beyond this level can lead to secondary degradation products that complicate the analysis.

-

Conditions to be Tested:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid API stored at 80°C for 48 hours.

-

Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][6]

-

-

Sample Analysis: At appropriate time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to help identify the mass of degradation products.

-

Causality: A stability-indicating method is one that can separate the intact API from its degradation products, allowing for accurate quantification of both. Peak purity analysis (e.g., using a photodiode array detector) is essential to ensure co-elution is not occurring.

-

Formal ICH Stability Studies

The purpose of a formal stability study is to provide evidence on how the quality of the API varies with time under the influence of temperature and humidity.[4][5] This data is used to establish a re-test period for the drug substance and recommend storage conditions.[6][18]

Protocol Outline: ICH Q1A(R2) Compliant Study

-

Batches: Data should be provided on at least three primary batches of the API. The batches should be manufactured by a process that simulates the final production process.[4][5][6]

-

Container Closure System: The API should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[6]

-

Storage Conditions & Testing Frequency:

-

Stability Specifications: The study should monitor attributes of the API that are susceptible to change and could influence quality, safety, or efficacy. This includes:

-

Assay: Quantification of the intact API.

-

Degradation Products: Identification and quantification of any impurities.

-

Appearance: Any changes in physical form, color, etc.

-

-

Evaluation: A "significant change" for an API is defined as a failure to meet its specification.[5] If significant change occurs under accelerated conditions, additional testing at an intermediate condition (e.g., 30°C ± 2°C / 65% RH ± 5% RH) may be required.[5][18]

Conclusion: A Data-Driven Path Forward

The rigorous, systematic evaluation of solubility and stability is non-negotiable in the progression of a new chemical entity like this compound from the laboratory to the clinic. By employing the hierarchical approach outlined in this guide—from rapid kinetic screens to definitive thermodynamic measurements, and from aggressive stress testing to long-term ICH-compliant stability studies—researchers can build a comprehensive data package. This package not only satisfies regulatory requirements but, more importantly, provides the fundamental scientific understanding necessary to make informed decisions, mitigate risks, and ultimately develop a safe, stable, and effective drug product.

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. evotec.com [evotec.com]

- 4. database.ich.org [database.ich.org]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. snscourseware.org [snscourseware.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-PHENYL-ISONICOTINIC ACID | 55240-51-2 [chemicalbook.com]

- 9. This compound 55240-51-2 [sigmaaldrich.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. enamine.net [enamine.net]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. shimadzu.com [shimadzu.com]

- 17. benchchem.com [benchchem.com]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Whitepaper: A Phased Approach to the Initial Bioactivity Screening of 2-Phenylisonicotinic Acid

Abstract

The discovery of novel therapeutic agents is a cornerstone of modern medicine. Small molecules, such as 2-Phenylisonicotinic acid, represent a vast chemical space with untapped biological potential. As a derivative of isonicotinic acid, a moiety present in several established drugs, this compound warrants systematic investigation.[1] This guide outlines a comprehensive, tiered strategy for the initial bioactivity screening of this compound (CAS: 55240-51-2)[2][3]. Designed for researchers in drug development, this document moves beyond a simple listing of protocols to provide a logical framework grounded in scientific rationale. We will progress from cost-effective in silico predictions to foundational in vitro assays, establishing a robust preliminary profile of the molecule's biological footprint. Each stage is designed to generate decision-driving data, ensuring that resources are allocated efficiently toward the most promising therapeutic avenues.

Introduction: The Rationale for Screening this compound

This compound is a heterocyclic carboxylic acid.[2][3] Its core structure, the pyridine ring, is a privileged scaffold in medicinal chemistry, and derivatives of isonicotinic acid have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[1][4][5][6][7] For instance, isoniazid remains a frontline treatment for tuberculosis, and other derivatives are being explored for their potent inhibition of enzymes like cyclooxygenase-2 (COX-2).[1][7]

This precedent provides a strong rationale for investigating this compound. The initial screening process is a critical first step, designed to answer fundamental questions: Does this molecule interact with biological systems? At what concentrations? And what potential therapeutic areas are suggested by its activity? Our approach is a systematic funnel, beginning with broad, high-throughput methods to identify any "signal" of bioactivity and progressively moving towards more specific, target-oriented assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 55240-51-2 | [2][3] |

| Molecular Formula | C₁₂H₉NO₂ | [3] |

| Molecular Weight | 199.21 g/mol | [3] |

| IUPAC Name | 2-phenylpyridine-4-carboxylic acid | [2] |

| SMILES String | OC(C1=CC(C2=CC=CC=C2)=NC=C1)=O |

Tier 1: In Silico Profiling - Predicting Bioactivity

Before committing to resource-intensive wet-lab experiments, computational screening provides invaluable foresight.[8][9] This phase uses the molecule's structure to predict its pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity) and to identify potential protein targets through molecular docking. This approach helps to prioritize subsequent experimental assays and flag potential liabilities early in the discovery process.[10][11]

ADMET Prediction

The goal is to assess the "drug-likeness" of this compound. A molecule with excellent in vitro activity is of little use if it is poorly absorbed, rapidly metabolized, or overtly toxic. Numerous web-based servers and software packages can predict these properties.

Key Parameters to Evaluate:

-

Lipinski's Rule of Five: A guideline to evaluate drug-likeness and potential oral bioavailability.

-

Aqueous Solubility: Affects absorption and formulation.

-

Blood-Brain Barrier (BBB) Permeability: Important for potential CNS-active compounds.

-

CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.

-

Hepatotoxicity & Cardiotoxicity: Early flags for major toxicities.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Based on the known activities of isonicotinic acid derivatives, a logical starting point is to dock this compound against a panel of relevant targets.[1]

Suggested Initial Docking Targets:

-

Bacterial Enzymes: Dihydrofolate reductase or DNA gyrase, given the known antibacterial activity of related compounds.[4][8]

-

Inflammatory Enzymes: Cyclooxygenase-2 (COX-2) or 5-Lipoxygenase (5-LOX), based on demonstrated anti-inflammatory potential.[1]

-

Mycobacterium tuberculosis Enzymes: InhA (Enoyl-acyl carrier protein reductase), a key target for isoniazid.[12]

The output, a "docking score," estimates the binding affinity. High-scoring interactions suggest a higher probability of genuine biological interaction and should be prioritized for in vitro validation.

Tier 2: Primary In Vitro Screening - Establishing a Biological Footprint

This phase uses cell-based and biochemical assays to provide the first experimental evidence of bioactivity. The primary goals are to determine the compound's general effect on cell health and to test for broad activities suggested by the parent scaffold's known profile.

Workflow for Primary In Vitro Screening

References

- 1. mdpi.com [mdpi.com]

- 2. This compound [synhet.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 5. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive 1,4-dihydroisonicotinic acid derivatives prevent oxidative damage of liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis protocol for 2-Phenylisonicotinic acid

An Application Note for the Synthesis of 2-Phenylisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of pharmaceutical intermediates and functional materials.[1][2] This document provides a comprehensive guide to the synthesis of this compound, with a primary focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. It includes a detailed, field-tested protocol, mechanistic insights, characterization data, safety protocols, and a troubleshooting guide to support researchers in achieving a successful and reproducible synthesis.

Introduction and Strategic Overview

The synthesis of bi-aryl compounds, particularly those incorporating heterocyclic rings like pyridine, is a cornerstone of modern organic chemistry. This compound (also known as 2-phenylpyridine-4-carboxylic acid) represents a key scaffold in this class. The primary challenge lies in the selective formation of the carbon-carbon bond between the phenyl and pyridine rings. Several modern catalytic cross-coupling methods have proven effective for this transformation.

The most common strategies include:

-

Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between a halopyridine and an arylboronic acid, valued for its mild conditions and tolerance of various functional groups.[3][4]

-

Negishi Coupling: Involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[5][6][7]

-

Grignard Reactions: Utilizes highly reactive organomagnesium compounds, which can be coupled with halopyridines or carboxylated to form the desired acid.[8][9][10]

-

Directed ortho Metalation (DoM): A powerful technique for regioselective functionalization where a directing group guides deprotonation at the adjacent ortho position.[11][12][13]

This guide will focus on the Suzuki-Miyaura coupling due to its reliability, operational simplicity, and the commercial availability and stability of the required boronic acid reagents.[4]

Recommended Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of this compound from 2-bromo-4-pyridinecarboxylic acid and phenylboronic acid.

Mechanistic Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine, forming a Pd(II) complex.

-

Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.[3]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the final product and regenerating the active Pd(0) catalyst.

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 2-Bromo-4-pyridinecarboxylic acid | C₆H₄BrNO₂ | 202.01 | 66572-55-2 | Starting material. |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 98-80-6 | Phenyl group source. |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 14221-01-3 | Catalyst. Handle in an inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Base. Prepare a 2M aqueous solution. |

| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | 110-71-4 | Anhydrous solvent. Degas before use. |

| 2-Methoxyethanol | C₃H₈O₂ | 76.09 | 109-86-4 | Recrystallization solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | For acidification (e.g., 1M solution). |

| Diatomaceous Earth (Celite) | 61790-53-2 | Filtration aid. | ||

| Nitrogen or Argon Gas | N₂ / Ar | For inert atmosphere. |

Step-by-Step Experimental Protocol

-

Reaction Setup:

-

Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Ensure all glassware is oven-dried and cooled under a stream of inert gas (N₂ or Ar). Maintain an inert atmosphere throughout the reaction.

-

-

Reagent Addition:

-

To the flask, add 2-bromo-4-pyridinecarboxylic acid (1.0 eq, e.g., 0.210 g, 1.040 mmol).[14]

-

Add degassed 1,2-dimethoxyethane (DME) to dissolve the starting material (approx. 8 mL for the given scale).[14]

-

Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq, e.g., 0.060 g, 0.052 mmol).[14]

-

Stir the mixture at room temperature for 15 minutes. The solution may appear yellow or heterogeneous.

-

-

Coupling Reaction:

-

Add phenylboronic acid (1.35 eq, e.g., 0.171 g, 1.403 mmol) to the flask.[14]

-

Add 2M aqueous potassium carbonate solution (8.0 eq, e.g., 4.16 mL, 8.32 mmol).[14]

-

Heat the reaction mixture to reflux (approximately 95 °C) and maintain for 18 hours.[14] Monitor the reaction progress by TLC or LC-MS if desired.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth (Celite) to remove the palladium catalyst. Wash the pad with a small amount of DME or water.

-

Transfer the filtrate to a beaker. While stirring, slowly adjust the pH to 3-4 by adding 1M HCl. A white precipitate should form.[14]

-

Cool the suspension in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to aid in drying.

-

-

Purification:

Characterization and Purity Assessment

Validation of the final product's identity and purity is critical. The following data are expected for this compound.[15][16][17]

| Property | Value |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

| Appearance | White solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-14.0 (s, 1H, COOH), 8.8-8.9 (d, 1H), 8.2-8.3 (s, 1H), 8.0-8.2 (m, 2H), 7.7-7.8 (d, 1H), 7.4-7.6 (m, 3H). Note: Shifts are approximate.[14] |

| UPLC-ESI-MS | m/z 200.5 [M+H]⁺[14] |

Safety and Hazard Management

Adherence to safety protocols is mandatory. All operations should be performed in a well-ventilated fume hood by trained personnel.

| Hazard | Subject | Precautionary Measures |

| Toxicity | This compound | GHS06 (Skull and crossbones). Acutely toxic if swallowed (H301).[15][17] Avoid ingestion, inhalation, and skin contact. |

| Irritation | Reagents (e.g., Phenylboronic acid) | Causes skin and serious eye irritation (H315, H319). May cause respiratory irritation (H335).[18][19] |

| Flammability | Solvents (DME, 2-Methoxyethanol) | Flammable liquids. Keep away from ignition sources. |

| Handling | General Procedure | Wear appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.[18] Handle palladium catalysts and other fine powders carefully to avoid creating dust. |

| Waste Disposal | Chemical Waste | Dispose of all chemical waste, including solvents and residual solids, according to institutional and local regulations.[20] |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Wet solvent or reagents.3. Insufficient base or base quality. | 1. Use fresh catalyst or a catalyst from a reliable source. Handle under inert gas.2. Ensure all solvents are anhydrous and reagents are dry.3. Use freshly prepared 2M K₂CO₃ solution. Ensure it is fully dissolved. |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Poor stirring. | 1. Extend reaction time to 24h. Ensure the internal temperature reaches 95°C.2. Use a larger stir bar and ensure the mixture is a mobile slurry. |

| Product Fails to Precipitate | 1. pH is not sufficiently acidic.2. Product is too soluble in the solvent mixture. | 1. Check pH with a calibrated meter or pH paper. Add more acid if necessary.2. Reduce the total volume of the aqueous phase by evaporation before acidification. |

| Purification Issues | 1. Contamination with boronic acid homocoupling product (biphenyl).2. Oily product after recrystallization. | 1. Wash the crude product with a non-polar solvent like hexane to remove biphenyl.2. Ensure the recrystallization solvent is appropriate. Try a different solvent system if needed. Cool slowly to promote crystal growth. |

References

- 1. This compound [synhet.com]

- 2. 2-Phenylnicotinic Acid [myskinrecipes.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Negishi coupling - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Negishi Coupling [organic-chemistry.org]

- 8. Arylation, alkenylation, and alkylation of 2-halopyridine N-oxides with grignard reagents: a solution to the problem of C2/C6 regioselective functionalization of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. adichemistry.com [adichemistry.com]

- 10. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 11. grokipedia.com [grokipedia.com]

- 12. Directed Ortho Metalation [organic-chemistry.org]

- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 14. 2-PHENYL-ISONICOTINIC ACID | 55240-51-2 [chemicalbook.com]

- 15. This compound 55240-51-2 [sigmaaldrich.com]

- 16. scbt.com [scbt.com]

- 17. This compound 55240-51-2 [sigmaaldrich.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. jubilantingrevia.com [jubilantingrevia.com]

- 20. fishersci.com [fishersci.com]

Introduction: The Architectural Versatility of 2-Phenylisonicotinic Acid

An In-Depth Guide to 2-Phenylisonicotinic Acid in Coordination Chemistry: Synthesis, Applications, and Experimental Protocols

In the expansive field of coordination chemistry, the design of organic ligands is paramount to the development of novel functional materials. Among the myriad of available building blocks, this compound (2-PIA) emerges as a ligand of significant interest. Its structure, which features a pyridine ring substituted with a phenyl group at the 2-position and a carboxylic acid at the 4-position, offers a compelling combination of rigidity, functionality, and steric influence. The IUPAC name for this compound is 2-phenylpyridine-4-carboxylic acid.[1]

This unique architecture makes 2-PIA an excellent candidate for constructing a diverse range of coordination compounds, from discrete molecular complexes to extended one-, two-, and three-dimensional networks like coordination polymers (CPs) and metal-organic frameworks (MOFs).[2][3][4] The pyridine nitrogen provides a classic coordination site, while the carboxylate group offers versatile binding modes (monodentate, bidentate, bridging), allowing for fine-tuning of the resulting supramolecular structures.[5][6] The phenyl group, in turn, introduces steric bulk that can direct the topology of the framework and facilitates π-π stacking interactions, further stabilizing the crystal lattice.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only the foundational knowledge of 2-PIA's chemical properties but also detailed, field-proven protocols for its synthesis, its use in creating coordination complexes, and the essential techniques for their characterization. We will explore the causality behind experimental choices and delve into the fascinating properties—such as photoluminescence and magnetism—that arise from combining this versatile ligand with various metal centers.

Physicochemical Properties

A clear understanding of the fundamental properties of 2-PIA is the first step in its successful application. These details are crucial for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.

| Property | Value | Source |

| CAS Number | 55240-51-2 | [1][7][8] |

| Molecular Formula | C₁₂H₉NO₂ | [8] |

| Molecular Weight | 199.21 g/mol | [8] |

| IUPAC Name | 2-phenylpyridine-4-carboxylic acid | [1] |

| Synonyms | 4-Carboxy-2-phenylpyridine | [8] |

| Appearance | White to off-white solid/powder | [7] |

| Primary Use | Pharmaceutical intermediate, Reagent for Synthesis | [1][9] |

Synthesis of the Ligand: A Step-by-Step Protocol

The most common and effective route to synthesizing this compound is through a palladium-catalyzed Suzuki cross-coupling reaction. This method provides a reliable pathway to forging the crucial carbon-carbon bond between the pyridine and phenyl rings.

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol is adapted from established synthetic procedures.[7] The causality behind this choice is the high efficiency and functional group tolerance of the Suzuki reaction, making it ideal for coupling an arylboronic acid with a halogenated pyridine derivative.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.